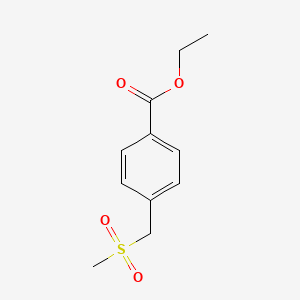

Ethyl 4-(methylsulfonylmethyl)benzoate

Description

Ethyl 4-(methylsulfonylmethyl)benzoate is a substituted benzoate ester featuring a methylsulfonylmethyl group at the para position of the aromatic ring. Similar derivatives, such as sulfonate esters (e.g., ethyl 4-(tosyloxy)benzoate ), are often synthesized via nucleophilic substitution or esterification reactions involving hydroxyl or amino precursors.

Properties

IUPAC Name |

ethyl 4-(methylsulfonylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-15-11(12)10-6-4-9(5-7-10)8-16(2,13)14/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQFIGRMKFTJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(methylsulfonylmethyl)benzoate typically involves the esterification of 4-(methylsulfonylmethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(Methylsulfonylmethyl)benzoic acid+EthanolAcid CatalystEthyl 4-(methylsulfonylmethyl)benzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of an acidic cation-exchange resin, such as Amberlyst-39, can facilitate the esterification process by providing a stable and reusable catalyst .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(methylsulfonylmethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of nitro or halogenated benzoate derivatives.

Scientific Research Applications

Ethyl 4-(methylsulfonylmethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonylmethyl group can act as a functional moiety that modulates the activity of these targets by forming covalent or non-covalent interactions. The ester group can also participate in hydrolysis reactions, releasing the active benzoic acid derivative that exerts its biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-withdrawing groups (EWGs): The methylsulfonylmethyl group (–CH₂SO₂CH₃) enhances hydrolytic stability compared to sulfonate esters (e.g., ethyl 4-(tosyloxy)benzoate), which are prone to hydrolysis under basic conditions . Sulfones are less reactive in nucleophilic substitutions but participate in elimination or radical reactions. Nitro groups (–NO₂) increase electrophilicity, making ethyl 4-nitrobenzoate a precursor for reduction to amines or coupling reactions .

- Electron-donating groups (EDGs): The dimethylamino group (–N(CH₃)₂) in ethyl 4-(dimethylamino)benzoate improves solubility in polar solvents like DMSO and enhances fluorescence, making it useful as an NMR internal standard . In polymer chemistry, EDGs accelerate radical polymerization, yielding higher conversion rates in resins compared to methacrylate-based initiators .

Key Research Findings

- Synthetic versatility: Ethyl benzoate derivatives are synthesized via diverse routes, including: Condensation of cyanobenzoates with hydroxylamine for oxadiazole rings . Nucleophilic substitution using tosyl imides for sulfonate esters .

- Structure-activity relationships (SAR):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.